molecular formula C23H23FN2O3S B2822185 4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1110976-16-3

4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2822185
CAS RN: 1110976-16-3
M. Wt: 426.51
InChI Key: NXPRXRXGJQDTLI-UHFFFAOYSA-N
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Description

The compound “4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic compound. Attached to this backbone are a sulfonyl group, a fluorine atom, and a carbonyl group linked to a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For example, the sulfonyl group could potentially be introduced via a sulfonation reaction, and the piperidine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline ring system, the sulfonyl group, and the piperidine ring would all contribute to the overall structure. The fluorine atom would likely be attached to one of the carbon atoms in the quinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group is typically a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The carbonyl group could undergo addition reactions, and the aromatic quinoline ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The fluorine atom could also influence its reactivity .

Scientific Research Applications

Synthesis and Antitumor Applications

The compound's derivatives have been explored for their antitumor properties. For instance, sulfonamides derived from arylsulfonyl chlorides and 2-iodoaniline or 5-fluoro-2-iodoaniline, followed by Sonogashira couplings and cyclization, showed selective in vitro inhibition of cancer cell lines, especially of colon and renal origin. This indicates the compound's potential as a scaffold for developing antitumor agents (McCarroll et al., 2007).

Antibacterial Activity

Quinoline derivatives, including those structurally related to 4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline, have been synthesized and evaluated for antibacterial activity. A study synthesized tetracyclic quinolone antibacterials, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential use in creating new antibacterial agents (Taguchi et al., 1992).

Catalytic Applications in Organic Synthesis

Research has explored the use of related quinoline derivatives as catalysts in organic synthesis, such as the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via the Claisen–Schmidt reaction. This demonstrates the compound's potential role in facilitating organic synthesis reactions, offering a green and efficient methodology (Murugesan et al., 2017).

Polymer Science Applications

The quinoline derivative has been incorporated as a monomer into a polyurethane backbone structure, indicating its utility in the development of novel polymeric materials with potential antimicrobial properties (Yang & Santerre, 2001).

Anticancer and Antimicrobial Studies

Quinoline derivatives have been designed and synthesized using a hybrid pharmacophore approach to enhance their anticancer activities. These compounds showed effectiveness against various cancer cell lines, indicating the potential of 4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline derivatives as anticancer agents (Solomon et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper precautions should be taken when handling it, including the use of appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-2-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-4-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPRXRXGJQDTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline

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